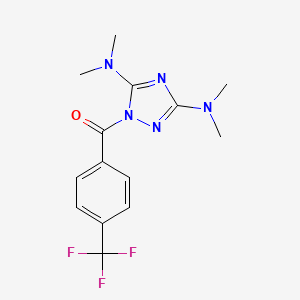

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N5O/c1-20(2)12-18-13(21(3)4)22(19-12)11(23)9-5-7-10(8-6-9)14(15,16)17/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHBODVMGNFTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16F3N5O

- Molecular Weight : 319.30 g/mol

The compound features a triazole ring substituted with dimethylamino groups and a trifluoromethylphenyl moiety, which contributes to its unique chemical properties and biological activity.

Anticancer Potential

Research indicates that compounds with triazole rings exhibit significant anticancer properties. In vitro studies have shown that derivatives of triazoles can inhibit cell proliferation in various cancer cell lines. For instance:

- Study Findings : A derivative of the triazole compound demonstrated potent antiproliferative effects on lung cancer and breast cancer cell lines by inhibiting key signaling pathways such as the ERK1/2 and Akt pathways .

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. The presence of the dimethylamino group enhances the lipophilicity of the compound, potentially increasing its permeability through microbial membranes.

- Case Study : A related triazole compound was evaluated against several bacterial strains, showing effective inhibition of growth at low concentrations. The mechanism was attributed to interference with bacterial cell wall synthesis.

The biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial growth.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels within cells, contributing to cytotoxicity against cancer cells.

Research Findings Summary

Q & A

Q. What are the optimal reaction conditions for synthesizing (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-(trifluoromethyl)phenyl)methanone to achieve high yield and purity?

- Methodological Answer : The synthesis involves refluxing intermediates in dimethyl sulfoxide (DMSO) under controlled conditions. For example, a 65% yield was achieved by refluxing 0.004 moles of a triazole precursor in DMSO for 18 hours, followed by distillation under reduced pressure and crystallization with water-ethanol . Key factors include:

- Solvent choice : DMSO enhances reaction efficiency due to its high polarity.

- Reaction time : Prolonged reflux (18 hours) ensures complete cyclization.

- Purification : Ice-water precipitation and ethanol recrystallization minimize impurities.

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions and electronic environments, particularly the trifluoromethyl and dimethylamino groups. FT-IR validates functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, powder X-ray diffraction (PXRD) compares experimental and simulated patterns to verify phase purity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

- Methodological Answer : SC-XRD at 100 K provides angstrom-level resolution for bond lengths and angles. For example, studies on analogous triazole derivatives used Mo-Kα radiation (λ = 0.71073 Å) to resolve disorder in aromatic rings and confirm dihedral angles between the triazole and phenyl moieties . Key steps:

Q. What methodologies are recommended for assessing the compound’s inhibitory effects on enzymatic targets?

- Methodological Answer : Use in vitro enzyme inhibition assays with fluorogenic substrates. For example:

- Kinetic assays : Monitor fluorescence intensity (e.g., λ_ex = 340 nm, λ_em = 450 nm) to calculate IC₅₀ values.

- Dose-response curves : Test concentrations from 0.1–100 µM to determine potency.

- Selectivity screening : Compare inhibition across related enzymes (e.g., kinases, proteases) to assess specificity .

Triazole derivatives with trifluoromethyl groups often exhibit enhanced lipophilicity, improving membrane permeability in cellular assays .

Q. How can computational models predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate:

- Partition coefficients (LogP) : Predict bioaccumulation potential (e.g., using Molinspiration or EPI Suite).

- Hydrolysis half-life : Simulate pH-dependent degradation in aquatic systems (e.g., SPARC calculator).

- Metabolic pathways : Use molecular docking (AutoDock Vina) to identify microbial enzymes (e.g., cytochrome P450) likely to metabolize the compound .

Experimental validation via soil microcosm studies under controlled pH/temperature conditions can confirm computational predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO ≤ 0.1% to avoid cytotoxicity).

- Structural verification : Re-analyze batch purity via HPLC-MS; impurities > 1% can skew activity .

- Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, identifying outliers due to methodological variability .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Catalyst screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) for faster cyclization.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 300 W) while maintaining yield .

- Flow chemistry : Continuous processing minimizes side reactions and improves reproducibility at larger scales .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer : Use ICH Q1A guidelines :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Option 2).

- Analytical monitoring : Track decomposition via HPLC-UV at 254 nm, identifying degradation products with LC-MS/MS.

- Excipient compatibility : Test stability in common buffers (PBS, pH 7.4) and lyophilized formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.